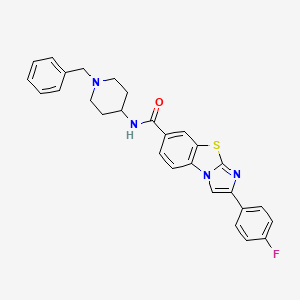

E235

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

891894-69-2 |

|---|---|

Molecular Formula |

C28H25FN4OS |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |

InChI |

InChI=1S/C28H25FN4OS/c29-22-9-6-20(7-10-22)24-18-33-25-11-8-21(16-26(25)35-28(33)31-24)27(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,18,23H,12-15,17H2,(H,30,34) |

InChI Key |

SNVVZJBHCSPRGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)F)CC6=CC=CC=C6 |

Synonyms |

E235; N-(1-Benzyl-piperidin-4-yl)-2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide |

Origin of Product |

United States |

Natamycin (e235) - Foundational & Exploratory

E235 (Natamycin): A Deep Dive into its Antifungal Mechanism of Action

Abstract

Natamycin (E235), a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely utilized antifungal agent in the food industry and for topical therapeutic applications. Its efficacy stems from a highly specific interaction with ergosterol, the predominant sterol in fungal cell membranes. This technical guide provides an in-depth exploration of Natamycin's core mechanism of action. Unlike other polyenes, Natamycin does not function by forming pores in the fungal membrane. Instead, it binds to ergosterol, leading to the inhibition of essential cellular processes such as vesicle and vacuole fusion, ultimately resulting in the cessation of fungal growth. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms to support researchers, scientists, and drug development professionals in their understanding of this potent antifungal compound.

Core Mechanism of Action: Ergosterol Binding and Inhibition of Membrane Fusion

The primary mode of action of Natamycin is its specific and direct binding to ergosterol, a vital component of the fungal cell membrane responsible for maintaining its integrity, fluidity, and the function of embedded proteins.[1][2] This interaction is characterized by a high degree of selectivity for ergosterol over cholesterol, the principal sterol in mammalian cell membranes, which accounts for Natamycin's favorable safety profile.[1]

A critical distinction of Natamycin's mechanism compared to other polyene antifungals like Amphotericin B is that it does not lead to the formation of pores or channels in the cell membrane.[1][2] Consequently, it does not cause significant leakage of ions and other cellular components.[2] Instead, the binding of Natamycin to ergosterol leads to a fungistatic effect by directly interfering with ergosterol-dependent cellular processes.

The key consequences of this interaction are:

-

Inhibition of Vesicle Fusion: The Natamycin-ergosterol complex disrupts the normal function of membrane proteins involved in transport. This leads to the inhibition of the fusion of vesicles with the plasma membrane, which is crucial for nutrient uptake and waste excretion.[1]

-

Inhibition of Vacuole Fusion: Natamycin has been shown to block the homotypic fusion of vacuoles, a process that is critically dependent on the presence of ergosterol.[3] This interference occurs at the priming stage of fusion, a step that precedes the docking and merging of the vacuolar membranes.[3] The disruption of vacuole fusion impairs essential cellular functions, including homeostasis and stress response.

The development of resistance to Natamycin is notably low.[1] This is attributed to the fundamental role of ergosterol in fungal cell biology, making it difficult for fungi to alter this target without compromising their own viability.[1]

Quantitative Data

The following tables summarize key quantitative data related to the antifungal activity of Natamycin.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Fungal System/Model | Reference |

| Binding Affinity (Kd) | ~100 µM | Yeast | [4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Natamycin against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | 5.08 | [5] |

| Aspergillus parasiticus | 40.1 | [5] |

| Candida spp. | 1.0 - 5.0 | [6] |

| Fusarium spp. | 4 - >28 | [7] |

| Paecilomyces spp. | 2.15 | [5] |

| Penicillium brevicompactum | 1.6 | [8] |

| Penicillium camemberti | 3.1 | [8] |

| Penicillium commune | 1.6 | [8] |

| Penicillium digitatum | 1.6 | [8] |

| Penicillium expansum | 1.6 | [8] |

| Penicillium nordicum | 1.6 | [8] |

| Penicillium roqueforti | 1.6 | [8] |

| Penicillium solitum | 1.6 | [8] |

| Penicillium verrucosum | 1.6 | [8] |

| Rhizopus spp. | 5.80 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Natamycin.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed. b. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Adjust the spore suspension to a final concentration of approximately 1 x 105 to 5 x 105 CFU/mL using a hemocytometer.

2. Preparation of Natamycin Dilutions: a. Prepare a stock solution of Natamycin (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the Natamycin stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. b. Include a positive control (medium with inoculum, no drug) and a negative control (medium only). c. Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of Natamycin that causes complete inhibition of visible fungal growth as observed by the naked eye.

Protocol for In Vitro Yeast Vacuole Fusion Assay

This content-mixing assay is used to assess the impact of Natamycin on homotypic vacuole fusion.

1. Preparation of Yeast Strains: a. Utilize two different strains of Saccharomyces cerevisiae. i. Strain 1: Lacks the gene for proteinase A (pep4Δ), causing the accumulation of inactive pro-alkaline phosphatase (pro-ALP) within the vacuole. ii. Strain 2: Lacks the gene for alkaline phosphatase (pho8Δ) but possesses active vacuolar proteases. b. Grow the yeast strains in a rich medium (e.g., YPD) to mid-log phase.

2. Isolation of Vacuoles: a. Harvest and spheroplast the yeast cells using lyticase. b. Lyse the spheroplasts osmotically and perform a series of differential centrifugation steps to isolate the vacuoles. c. Resuspend the purified vacuoles in a reaction buffer (e.g., 10 mM PIPES-KOH pH 6.8, 200 mM sorbitol, 125 mM KCl, 5 mM MgCl2).

3. Fusion Reaction: a. Combine equal amounts (e.g., 3 µg of protein) of vacuoles from each of the two strains in a microcentrifuge tube. b. Add an ATP-regenerating system (creatine kinase and creatine phosphate) and other necessary components like coenzyme A. c. For the experimental condition, add the desired concentration of Natamycin. For the control, add the vehicle (e.g., DMSO). d. Incubate the reaction mixture at a physiological temperature (e.g., 27°C) for a defined period (e.g., 60-90 minutes).

4. Measurement of Fusion: a. Stop the reaction by adding an assay buffer containing a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate). b. If fusion has occurred, the active proteases from Strain 2 will process the pro-ALP from Strain 1 into its active form. c. The active alkaline phosphatase will then hydrolyze the substrate, producing a colored product (p-nitrophenol) that can be quantified spectrophotometrically at 400 nm. d. The amount of color produced is directly proportional to the extent of vacuole fusion.

Protocol for Isothermal Titration Calorimetry (ITC)

This protocol outlines the measurement of the binding affinity of Natamycin to ergosterol-containing lipid vesicles.

1. Preparation of Lipid Vesicles: a. Prepare large unilamellar vesicles (LUVs) composed of a defined lipid mixture (e.g., DOPC with 10 mol% ergosterol). b. Dissolve the lipids in chloroform, evaporate the solvent to form a thin film, and hydrate the film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Create LUVs by extruding the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

2. ITC Experiment Setup: a. Thoroughly degas both the lipid vesicle suspension and the Natamycin solution. b. Load the lipid vesicle suspension into the sample cell of the ITC instrument (e.g., at a concentration of 1-2 mM total lipid). c. Load the Natamycin solution into the injection syringe (e.g., at a concentration of 100-200 µM). d. Set the experimental temperature (e.g., 25°C) and the stirring speed.

3. Titration: a. Perform a series of small, sequential injections (e.g., 2-5 µL) of the Natamycin solution into the sample cell containing the lipid vesicles. b. Allow the system to reach equilibrium after each injection, and measure the heat change associated with the binding event. c. Continue the injections until the binding sites on the vesicles are saturated and no further significant heat change is observed.

4. Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat released or absorbed per mole of injectant. b. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).

Protocol for Membrane Permeability Assay (Fluorescence Dequenching)

This assay is used to demonstrate that Natamycin does not cause membrane permeabilization.

1. Preparation of Dye-Loaded Vesicles: a. Prepare LUVs as described in the ITC protocol, but hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein). b. Remove the unencapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

2. Fluorescence Measurement: a. Dilute the dye-loaded vesicles in a cuvette with buffer to a final lipid concentration that gives a stable, low fluorescence signal. b. Record the baseline fluorescence using a spectrofluorometer (excitation/emission wavelengths appropriate for the dye, e.g., 490/520 nm for carboxyfluorescein). c. Add Natamycin to the cuvette at a concentration known to be effective for growth inhibition. d. As a positive control for membrane disruption, add a known membrane-permeabilizing agent (e.g., Triton X-100) to a separate cuvette of vesicles to achieve 100% dye release and maximum fluorescence. e. Monitor the fluorescence intensity over time.

3. Interpretation of Results: a. No significant increase in fluorescence upon the addition of Natamycin indicates that the membrane remains intact and the dye is not released, confirming that Natamycin does not permeabilize the membrane. b. A rapid increase in fluorescence, similar to that seen with the positive control, would indicate membrane disruption.

Visualizations

Signaling Pathways and Core Mechanism

Caption: Core mechanism of Natamycin action against fungi.

Experimental Workflow: In Vitro Vacuole Fusion Assay

Caption: Workflow for the in vitro yeast vacuole fusion assay.

Logical Relationship: Natamycin vs. Other Polyenes

Caption: Comparison of the mechanisms of Natamycin and other polyenes.

References

- 1. researchgate.net [researchgate.net]

- 2. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natamycin interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Chemical Architecture of Natamycin (E235): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Natamycin, also known as pimaricin and designated E235 as a food preservative, is a naturally occurring antifungal agent produced by the fermentation of several Streptomyces species, including S. natalensis, S. chattanoogensis, and S. lydicus.[1] It belongs to the polyene macrolide class of antibiotics, a group characterized by a large macrocyclic lactone ring containing multiple conjugated double bonds.[2] This guide provides an in-depth overview of the chemical structure of Natamycin, its physicochemical properties, mechanism of action, biosynthesis, and key experimental protocols for its analysis.

Chemical Structure and Identification

Natamycin is a complex macrolide composed of a 26-membered lactone ring. Its structure is distinguished by a tetraene chromophore (four conjugated double bonds), an α,β-unsaturated ketone, several hydroxyl groups, a carboxylic acid, and an epoxide.[1][2] A key feature is the glycosidic bond linking the macrolide ring to mycosamine, an amino sugar (3-amino-3,6-dideoxy-D-mannose).[2] The presence of both a carboxylic acid group and a primary amine on the mycosamine moiety makes Natamycin an amphoteric compound.[2]

IUPAC Name: (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid.[3]

The molecule possesses 14 defined stereocenters, contributing to its specific three-dimensional conformation, which is crucial for its biological activity.

Physicochemical and Bioactivity Data

The structural features of Natamycin dictate its physicochemical properties and biological function. Its amphiphilic nature, with a rigid hydrophobic polyene face and a more flexible hydrophilic region, governs its interaction with cell membranes. The following tables summarize key quantitative data for Natamycin.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₇NO₁₃ | [4][5] |

| Molecular Weight | 665.73 g/mol | [3][4][5] |

| Appearance | White to creamy-white crystalline powder | |

| Melting Point | ~280 °C (with decomposition) | [3][6] |

| Solubility in Water | ~40 µg/mL (very low) | [2] |

| Optical Rotation | [α]D/20 +250° to +295° (in glacial acetic acid) | |

| pH | 5.5 - 7.5 (1% w/v solution) |

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Fungal Genus | MIC Range (µg/mL) | Reference |

| Aspergillus | 5.08 - 40.1 | [7] |

| Candida | < 4 | [8] |

| Fusarium | < 4 | [8] |

| Penicillium | 2.15 - 5.80 (for other non-aspergilli) | [7] |

| Rhizopus | 2.15 - 5.80 | [7] |

Mechanism of Action

Natamycin exerts its antifungal effect through a specific interaction with ergosterol, the primary sterol component of fungal cell membranes. Unlike other polyene antifungals such as Amphotericin B, which form pores or channels leading to ion leakage and cell death, Natamycin's mechanism is non-permeabilizing.[1][9]

The binding of Natamycin to ergosterol is thought to sequester the sterol into complexes, which locally disrupts the lipid bilayer. This disruption does not create pores but instead inhibits membrane-dependent cellular processes. Specifically, it blocks the ergosterol-dependent fusion of vacuoles and hinders the function of membrane proteins involved in nutrient transport, such as those for amino acids and glucose.[1][10] This leads to a cessation of fungal growth.[1][6]

Biosynthesis Pathway Overview

The biosynthesis of Natamycin in Streptomyces is initiated by a Type I polyketide synthase (PKS) system.[1][4] The PKS gene cluster assembles the polyketide backbone from acetate and propionate precursors. Following the creation of the macrolide ring, a series of post-PKS tailoring modifications occur to yield the final active compound. These enzymatic steps include carboxylation, glycosylation with TDP-mycosamine, and epoxidation.[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for determining the concentration of Natamycin in various matrices.

1. Instrumentation:

- HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

- Acetonitrile (HPLC grade).

- Glacial acetic acid.

- Methanol (HPLC grade).

- Purified water.

- Natamycin analytical standard.

3. Chromatographic Conditions:

- Mobile Phase: 30% acetonitrile and 70% acidified water (0.1% v/v glacial acetic acid).

- Flow Rate: 0.8 mL/min (isocratic).

- Detection: DAD set to scan from 250-360 nm, with quantification at the absorbance maximum of ~305 nm.

- Injection Volume: Adjusted to ensure detector response is within the linear range.

4. Procedure:

- Standard Preparation: Prepare a stock solution of Natamycin standard (e.g., 50 mg in 100 mL methanol). Perform serial dilutions with a methanol-water mixture to create a calibration curve (e.g., down to 5 mg/L).

- Sample Preparation: Extract Natamycin from the sample matrix using an appropriate solvent (e.g., methanol or acetonitrile). The exact procedure will depend on the sample type (e.g., homogenization for cheese).

- Analysis: Filter both standard and sample solutions through a 0.45 µm syringe filter. Inject equal aliquots into the HPLC system.

- Quantification: Measure the peak area of Natamycin in the sample chromatogram and determine the concentration by interpolating from the standard calibration curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Natamycin against a specific fungal isolate, following CLSI M38-A2 guidelines for filamentous fungi.

1. Materials:

- 96-well microtiter plates.

- Standardized fungal inoculum (spore suspension).

- RPMI-1640 medium.

- Natamycin stock solution.

- Spectrophotometer or plate reader.

2. Procedure:

- Drug Dilution: Prepare a series of two-fold dilutions of Natamycin in the microtiter plate wells using RPMI medium to achieve a range of final concentrations (e.g., 0.25 to 64 µg/mL).

- Inoculation: Adjust the fungal spore suspension to the correct density and add it to each well (except for a sterility control well). Include a growth control well with no Natamycin.

- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.

- MIC Determination: The MIC is the lowest concentration of Natamycin that causes a 100% visual reduction in turbidity (growth) compared to the drug-free growth control well.[5]

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of Natamycin in solution.

1. Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

- Dissolve a pure sample of Natamycin in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical for resolving exchangeable protons (e.g., -OH, -NH₂, -COOH).

3. Experimental Workflow:

- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This experiment provides information on the chemical environment of each hydrogen atom, their relative numbers (integration), and their neighboring protons (splitting patterns).

- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled). This identifies the number of chemically distinct carbon atoms and provides information about their electronic environment (e.g., carbonyls, alkenes, aliphatic carbons).

- 2D NMR (COSY): A Correlation Spectroscopy experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the molecular structure.

- 2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

- 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments and confirming the overall carbon skeleton and the connection of the mycosamine sugar to the macrolide ring.

- NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy experiments provide information about protons that are close in space, which is essential for determining the relative stereochemistry and conformation of the molecule.

References

- 1. Natamycin - Wikipedia [en.wikipedia.org]

- 2. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novartis.com [novartis.com]

- 4. researchgate.net [researchgate.net]

- 5. Association Between In Vitro Susceptibility to Natamycin and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Natamycin? [synapse.patsnap.com]

- 7. The antifungal activity of natamycin toward molds isolated from commercially manufactured poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Generation of the natamycin analogs by gene engineering of natamycin biosynthetic genes in Streptomyces chattanoogensis L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Spectrum of E235 (Natamycin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (E235), a polyene macrolide antimycotic, is a widely utilized preservative in the food industry and a therapeutic agent in the management of superficial fungal infections, particularly fungal keratitis. Its efficacy is rooted in a highly specific interaction with ergosterol, a principal sterol in fungal cell membranes. This technical guide provides an in-depth overview of the antifungal spectrum of Natamycin, its mechanism of action, quantitative susceptibility data, and detailed experimental protocols relevant to its study.

Introduction

Natamycin is a fermentation product of Streptomyces natalensis and related species.[1] It exhibits a broad spectrum of activity against a wide range of yeasts and molds, while notably lacking activity against bacteria due to the absence of sterols in their cell membranes.[2][3] Unlike other polyene antifungals such as amphotericin B, Natamycin's mechanism does not involve the formation of pores in the cell membrane, which contributes to its favorable safety profile.[1][4][5] The development of resistance to Natamycin is reported to be remarkably low, a factor attributed to its targeting of the fundamental membrane component, ergosterol.[1][4]

Mechanism of Action

The primary antifungal activity of Natamycin is a direct consequence of its specific and high-affinity binding to ergosterol within the fungal plasma membrane.[1][4][5][6][7] This interaction, while not leading to membrane permeabilization and subsequent leakage of cellular contents, instigates a cascade of events that collectively inhibit fungal growth.[1][5][8]

The key consequences of the Natamycin-ergosterol interaction include:

-

Inhibition of Vacuole Fusion: Natamycin has been shown to block the homotypic fusion of vacuoles, a process that is critically dependent on ergosterol.[6][9] This disruption of vacuolar dynamics interferes with essential cellular processes such as nutrient storage, pH homeostasis, and protein degradation.

-

Inhibition of Nutrient Transport: The binding of Natamycin to ergosterol leads to the inhibition of membrane transport proteins responsible for the uptake of essential nutrients like amino acids and glucose.[1][9] This effectively starves the fungal cell, leading to growth arrest.

dot

Antifungal Spectrum and Quantitative Data

Natamycin is effective against a broad range of filamentous fungi and yeasts. Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natamycin against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus Species | ||||

| Aspergillus flavus | 1 - >128 | 16 - 32 | 32 - 64 | [1][7][10] |

| Aspergillus fumigatus | 1 - 8 | 4 | 4 | [1][10] |

| Aspergillus parasiticus | - | - | 40.1 (average) | [11] |

| Fusarium Species | ||||

| Fusarium spp. | 2 - 32 | 4 | 4 - 8 | [1][12][13] |

| Other Molds | ||||

| Paecilomyces spp. | - | - | 2.15 (average) | [11] |

| Rhizopus spp. | - | - | 5.80 (average) | [11] |

| Yeast Species | ||||

| Candida albicans | - | - | - | [14] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The data presented is a summary from multiple sources and experimental conditions may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method (Based on CLSI M38-A2)

This protocol outlines the reference method for determining the MIC of antifungal agents against filamentous fungi.[4][5][6][9][15][16][17][18]

4.1.1. Materials

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Antifungal agent (Natamycin) stock solution.

-

Fungal inoculum suspension.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator.

4.1.2. Methodology

-

Preparation of Antifungal Dilutions: Serially dilute the Natamycin stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

-

Inoculum Preparation: Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation. Harvest the conidia and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the suspension to a specific optical density using a spectrophotometer, which corresponds to a known conidial concentration. Further dilute the suspension in RPMI-1640 medium to the final inoculum density.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of Natamycin that causes complete visual inhibition of growth compared to the drug-free control well.

dot

References

- 1. What is the mechanism of Natamycin? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Ergosterol, an orphan fungal microbe‐associated molecular pattern (MAMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Purification and in vitro analysis of yeast vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KonJoin - Universiteit Utrecht & UMC Utrecht [uu.konjoin.nl]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The antifungal activity of natamycin toward molds isolated from commercially manufactured poultry feed [agris.fao.org]

- 12. Fungal strains and the development of tolerance against natamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. gaffi.org [gaffi.org]

- 15. embopress.org [embopress.org]

- 16. njccwei.com [njccwei.com]

- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 18. webstore.ansi.org [webstore.ansi.org]

E235 (Natamycin) and Its High-Affinity Binding to Ergosterol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding specificity of the polyene antifungal agent E235, Natamycin, to its primary target, ergosterol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular interactions and mechanisms.

Executive Summary

Natamycin, a widely used antifungal macrolide, exerts its therapeutic effect through a highly specific, non-permeabilizing mechanism centered on its interaction with ergosterol, the principal sterol in fungal cell membranes. Unlike other polyenes such as amphotericin B or nystatin, which form pores leading to cell leakage, Natamycin binds to and sequesters ergosterol. This sequestration disrupts the critical functions of ergosterol in maintaining membrane fluidity, structure, and the activity of membrane-embedded proteins, ultimately arresting fungal growth. Key to this specificity is the molecular structure of ergosterol itself, particularly the double bonds within its B-ring, which are absent in cholesterol, the predominant sterol in mammalian cells. This structural difference forms the basis of Natamycin's selective antifungal activity and its favorable safety profile.

Quantitative Binding Analysis: Natamycin-Sterol Interactions

The specific binding of Natamycin to ergosterol has been quantitatively characterized primarily through Isothermal Titration Calorimetry (ITC). These studies reveal a direct and specific interaction between Natamycin and ergosterol when it is incorporated into model lipid membranes. In contrast, no significant binding is detected with cholesterol under similar conditions.

| Parameter | Interaction with Ergosterol-Containing Vesicles | Interaction with Cholesterol-Containing Vesicles | Interaction with Sterol-Free Vesicles |

| Binding Detected | Yes | No | No |

| Thermodynamic Nature | Exothermic reaction observed | No significant heat change | No significant heat change |

| Binding Affinity (Kd) | Specific binding demonstrated | Not applicable (no binding) | Not applicable (no binding) |

| Key Structural Requirement | Double bonds in the ergosterol B-ring | N/A | N/A |

| Data synthesized from studies by te Welscher et al. (2008). |

Core Mechanism of Action: Ergosterol Sequestration

The antifungal activity of Natamycin is not due to membrane permeabilization but rather to a more subtle disruption of cellular processes that are dependent on the availability and proper function of ergosterol.

-

Direct Binding : Natamycin specifically recognizes and binds to ergosterol within the fungal plasma membrane.

-

Ergosterol Sequestration : Upon binding, Natamycin effectively "sequesters" ergosterol, forming specific molecular complexes. This action interferes with the ability of ergosterol to order the acyl chains of lipids in the membrane.

-

Disruption of Membrane-Dependent Functions : The sequestration of ergosterol leads to two primary downstream effects:

-

Inhibition of Membrane Protein Function : The activity of various plasma membrane proteins that rely on an ergosterol-rich environment is inhibited. For example, the function of the lysine transporter Lyp1 has been shown to be disrupted.

-

Inhibition of Vacuole Fusion : Natamycin blocks the homotypic fusion of vacuoles, a process known to be ergosterol-dependent. It specifically inhibits the priming stage of fusion without compromising the vacuolar membrane's integrity.

-

-

Arrest of Fungal Growth : The culmination of these disruptions is the cessation of fungal growth.

Caption: Mechanism of Natamycin's antifungal action.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Natamycin-ergosterol interaction.

Preparation of Sterol-Containing Model Vesicles

This protocol describes the creation of Large Unilamellar Vesicles (LUVs), which are essential for in vitro binding and permeability assays.

-

Lipid Film Preparation : Start with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) as the primary phospholipid. Prepare chloroform solutions of DOPC and the desired sterol (ergosterol or cholesterol).

-

Component Mixing : Mix the lipid solutions in a round-bottom flask to achieve the desired molar ratio (e.g., 90 mol% DOPC, 10 mol% sterol).

-

Solvent Evaporation : Remove the organic solvent using a rotary evaporator under a stream of nitrogen gas. This results in a thin lipid film on the flask's interior.

-

Hydration : Hydrate the dried lipid film with a suitable aqueous buffer (e.g., 50 mM MES, 100 mM K₂SO₄, pH 6.0) by vortexing. This process yields multilamellar vesicles (MLVs).

-

Extrusion : To obtain LUVs with a uniform diameter (e.g., 100 nm), subject the MLV suspension to multiple passes (e.g., 10-15 times) through a polycarbonate membrane of the desired pore size using a mini-extruder.

-

Verification : The size distribution of the resulting vesicles can be confirmed using techniques like Dynamic Light Scattering (DLS).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

-

Calorimeter Setup : The ITC instrument consists of a reference cell and a sample cell. The reference cell is typically filled with the buffer used for the sample.

-

Sample Loading : Load the LUV suspension (prepared as in 4.1) into the sample cell. The titrant, a solution of Natamycin, is loaded into the injection syringe.

-

Titration : A series of small, precise injections of the Natamycin solution are made into the sample cell containing the vesicles.

-

Heat Measurement : The instrument measures the minute heat changes that occur upon each injection as the Natamycin binds to the ergosterol in the vesicles.

-

Data Analysis : The heat change per injection is plotted against the molar ratio of Natamycin to ergosterol. This binding isotherm is then fitted to a thermodynamic model to calculate the binding parameters. For Natamycin, an exothermic reaction is observed with ergosterol-containing vesicles, while no reaction is seen with cholesterol or sterol-free vesicles.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level insights into the molecular interactions between Natamycin and sterols within a lipid bilayer.

-

Sample Preparation : Prepare model membranes by mixing DOPC with either ergosterol or cholesterol (e.g., 7:3 ratio). Natamycin is then added to the lipid film before re-suspension in buffer.

-

NMR Analysis : 13C Magic Angle Spinning (MAS) NMR is used to analyze the samples.

-

Data Interpretation : The interaction is studied by observing changes in the NMR signals of the sterols and lipids upon the addition of Natamycin. For instance, the addition of Natamycin selectively attenuates ergosterol resonances, indicating a direct and specific interaction within the membrane. This technique helps to map the parts of the sterol molecule that are in close contact with Natamycin.

Molecular Specificity Visualization

The specificity of Natamycin for ergosterol over cholesterol is rooted in their distinct structural geographies. The planar B-ring of ergosterol, featuring conjugated double bonds at positions 7 and 8, is critical for the binding interaction. Cholesterol lacks these specific features, preventing the formation of a stable complex with Natamycin.

Caption: Natamycin's binding specificity for ergosterol.

Unraveling the Molecular Blueprint: A Technical Guide to Natamycin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic produced by various Streptomyces species, is a cornerstone of antifungal therapy and food preservation. Its intricate biosynthetic pathway, orchestrated by a dedicated gene cluster, offers a fascinating case study in natural product synthesis and a fertile ground for bioengineering efforts to generate novel analogs and improve production yields. This technical guide provides an in-depth exploration of the natamycin biosynthesis pathway, detailing the enzymatic machinery, the genetic architecture of the biosynthetic gene cluster, and the key regulatory mechanisms. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental methodologies, and visual representations of the core processes to empower researchers in their quest to harness and manipulate this vital metabolic pathway.

The Natamycin Biosynthetic Gene Cluster: A Coordinated Assembly Line

The production of natamycin is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In the prototypical producer, Streptomyces natalensis, and other natamycin-producing strains like Streptomyces chattanoogensis and Streptomyces gilvosporeus, this cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, its subsequent modifications, and regulation.

The core of the natamycin BGC is composed of a series of large, multifunctional enzymes called Type I polyketide synthases (PKS). These PKS modules function in an assembly-line fashion to construct the 26-membered macrolide ring of natamycin from simple acyl-CoA precursors.[1] In addition to the PKS genes, the cluster harbors genes encoding tailoring enzymes responsible for post-PKS modifications, regulatory proteins that control the expression of the entire cluster, and potentially genes involved in precursor supply and self-resistance.

The Biosynthetic Pathway: From Precursors to Potent Antifungal

The biosynthesis of natamycin can be broadly divided into two major stages: the synthesis of the polyketide backbone by the PKS machinery and the subsequent post-PKS modifications that transform the initial polyketide chain into the final bioactive molecule.

Polyketide Backbone Synthesis: The PKS Machinery

The natamycin PKS system is a remarkable example of enzymatic machinery, comprising multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain. The process is initiated with a starter unit, typically acetyl-CoA, and proceeds through successive condensations with extender units, primarily malonyl-CoA and methylmalonyl-CoA. Each PKS module contains a set of domains that catalyze specific reactions, including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain and passed from one module to the next until the full-length chain is assembled and released, often through the action of a terminal thioesterase (TE) domain.

Post-PKS Modifications: Tailoring for Bioactivity

Once the polyketide backbone is synthesized and released from the PKS machinery, it undergoes a series of crucial enzymatic modifications, often referred to as "tailoring reactions." These modifications are essential for the bioactivity of natamycin and include hydroxylation, epoxidation, glycosylation, and carboxylation.[2]

Key tailoring enzymes and their functions, as elucidated through gene inactivation studies, include:

-

ScnG: Catalyzes a carboxylation step.[2]

-

ScnK: A glycosyltransferase that attaches the mycosamine sugar moiety.[2]

-

ScnD: Responsible for an epoxidation reaction.[2]

The sequential action of these enzymes transforms the nascent polyketide into the mature, biologically active natamycin molecule.

Quantitative Analysis of Natamycin Biosynthesis

Genetic manipulation of the natamycin biosynthetic pathway has provided valuable quantitative insights into the impact of specific genes on production titers and the expression levels of other pathway genes.

Table 1: Natamycin Production in Streptomyces Mutant Strains

| Strain | Genotype | Natamycin Production (g/L) | Fold Change vs. Wild Type | Reference |

| S. gilvosporeus AG-2 | High-yield mutant | 1.53 | 1.8 | [3] |

| S. natalensis HW-2 + L-Valine | Wild type with precursor feeding | >1.25 | >1.32 | [4] |

| S. gilvosporeus GR2-P3 | phoP and phoR co-expression | 12.2 | - | [5] |

| S. chattanoogensis L10 | Overexpression of SchPPT | - | ~1.4 | [6][7] |

| S. natalensis + Na-propionate | Wild type with precursor feeding | 3.01 | - | [8] |

Table 2: Relative Gene Expression in High-Producing S. gilvosporeus AG-2 Strain

| Gene | Function | Fold Change in Expression |

| sgnS0 | Polyketide Synthase | 8.45 |

| sgnS1 | Polyketide Synthase | 3.71 |

| sgnS2 | Polyketide Synthase | 5.83 |

| sgnS3 | Polyketide Synthase | 4.64 |

| sgnS4 | Polyketide Synthase | 7.37 |

| g6pd | Glucose-6-phosphate dehydrogenase | 3.41 |

| cs | Citrate synthase | -0.476 |

Data extracted from[3].

Experimental Protocols

The elucidation of the natamycin biosynthesis pathway has been made possible through a combination of genetic, analytical, and molecular biology techniques. Below are generalized protocols for key experimental procedures.

Gene Inactivation in Streptomyces

Gene inactivation is a powerful tool to probe the function of specific genes within the natamycin BGC. A common method is PCR-targeting using λ-Red mediated recombination.

General Workflow:

-

Construct a disruption cassette: A selectable marker (e.g., an antibiotic resistance gene) is amplified by PCR with primers containing flanking regions homologous to the target gene.

-

Prepare electrocompetent E. coli: E. coli cells harboring a plasmid with the λ-Red recombination system are made electrocompetent.

-

Electroporation and recombination: The disruption cassette is electroporated into the competent E. coli, where the λ-Red system facilitates homologous recombination, replacing the target gene on a cosmid or plasmid carrying the natamycin BGC with the resistance cassette.

-

Transfer to Streptomyces: The modified cosmid/plasmid is transferred into the desired Streptomyces strain via conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Selection and verification: Exconjugants are selected based on the introduced resistance marker. Gene replacement is confirmed by PCR and Southern blot analysis.

Quantification of Natamycin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying natamycin production.

General Protocol:

-

Sample Preparation: Fermentation broth is centrifuged to remove biomass. The supernatant is extracted with a suitable organic solvent (e.g., methanol). The extract is then filtered through a 0.22 µm filter.

-

Chromatographic Conditions:

-

Quantification: A standard curve is generated using known concentrations of pure natamycin. The concentration in the samples is determined by comparing the peak area to the standard curve.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of genes in the natamycin BGC.

General Protocol:

-

RNA Isolation: Total RNA is extracted from Streptomyces mycelium grown under specific conditions.

-

DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR: The qPCR reaction is performed using a qPCR instrument, a suitable DNA-binding dye (e.g., SYBR Green), and primers specific to the target genes and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Regulation of Natamycin Biosynthesis

The production of natamycin is tightly regulated at the transcriptional level. The BGC contains genes encoding regulatory proteins that act as switches to turn on or off the expression of the biosynthetic genes. For instance, pathway-specific positive regulators, often belonging to the SARP (Streptomyces antibiotic regulatory protein) family, are common. Additionally, global regulatory networks responding to nutritional signals, such as phosphate and nitrogen availability, also play a crucial role in controlling natamycin biosynthesis.[3][5] Understanding these regulatory circuits is key to developing strategies for enhancing natamycin production.

Conclusion and Future Perspectives

The biosynthesis of natamycin in Streptomyces is a complex and elegantly orchestrated process. A deep understanding of the gene cluster, the enzymatic functions, and the regulatory networks provides a powerful toolkit for researchers. Future efforts in this field will likely focus on:

-

Synthetic Biology and Pathway Engineering: Rational design of the biosynthetic pathway to create novel natamycin analogs with improved antifungal activity or altered pharmacological properties.

-

Host Engineering: Optimizing the primary metabolism of producer strains to increase the supply of precursors for natamycin biosynthesis.

-

Regulatory Engineering: Manipulating regulatory genes to overcome bottlenecks in production and enhance yields.

The continued exploration of the natamycin biosynthetic pathway holds immense promise for the development of new antifungal agents and the improvement of industrial production processes.

References

- 1. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 3. HPLC Determination of Natamycin in Food [mat-test.com]

- 4. ijpras.com [ijpras.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Determination of Natamycin in Turkish Yoghurt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of E235 (Natamycin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin, also known as pimaricin and designated as E235 in the food industry, is a naturally occurring antifungal agent produced by the fermentation of Streptomyces natalensis.[1] It belongs to the polyene macrolide class of antibiotics and is widely utilized as a food preservative and in the treatment of fungal infections.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Natamycin, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical workflows.

Molecular and Physical Properties

Natamycin is a white to creamy-white, odorless, and tasteless crystalline powder.[4][5] Its structure consists of a large 26-membered macrolide ring with a tetraene chromophore, an α,β-unsaturated lactone, a mycosamine sugar moiety, and several hydroxyl and carboxyl groups, making it an amphoteric molecule.[2]

Data Summary: Core Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₃₃H₄₇NO₁₃ | [6][7] |

| Molecular Weight | 665.73 g/mol | [6][7] |

| Appearance | White to creamy-white crystalline powder | [4][5] |

| Melting Point | Darkens at ~200 °C, with decomposition at 280-300 °C | [8] |

| Solubility in Water | Very low, approximately 0.39 mg/mL | [8] |

| Solubility in Organic Solvents | Slightly soluble in methanol; soluble in glacial acetic acid and dimethylformamide (DMF) | [5] |

| pKa | 4.6 (in 50% aq. MeOEtOH), 8.35 | [9] |

| UV Absorption Maxima (in methanol) | 290 nm, 303 nm, 318 nm | [6][10][11] |

Chemical Stability

The stability of Natamycin is influenced by several environmental factors, including pH, temperature, and light.

Effect of pH

Natamycin is most stable in a pH range of 4 to 8.[12] At pH values below 3, the glycosidic bond is hydrolyzed, leading to the formation of mycosamine and an inactive aglycone.[5] In alkaline conditions (pH above 9), the lactone ring is saponified, resulting in the formation of inactive natamycoic acid.[5]

Effect of Temperature

Natamycin is relatively heat-stable, especially in its crystalline form. Aqueous suspensions can withstand heating at 100°C for several hours with only a slight loss of activity. However, prolonged heating at 121°C for 30 minutes can lead to complete inactivation.[12]

Effect of Light

Natamycin is sensitive to ultraviolet (UV) radiation.[12] Exposure to UV light can lead to the degradation of the polyene structure, resulting in a loss of antifungal activity. Therefore, it is crucial to protect Natamycin from light during storage and handling.[13]

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a methanolic solution, Natamycin exhibits a characteristic UV spectrum with three main absorption peaks at approximately 290 nm, 303 nm, and 318 nm, which are attributable to the conjugated tetraene system in its structure.[6][10][11]

Infrared (IR) Spectroscopy

The infrared spectrum of Natamycin shows characteristic absorption bands corresponding to its functional groups. Key bands include:

-

3000-2500 cm⁻¹: O-H stretching of alcohol and carboxylic acid groups.

-

1716 cm⁻¹: C=O stretching of the carboxylic acid.

-

1570 cm⁻¹: N-H bending of the primary amine.[5]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of Natamycin in a given solvent.

-

Preparation: Add an excess amount of Natamycin powder to a known volume of the solvent (e.g., water, buffer of a specific pH) in a glass flask with a stopper.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the composition of the solution.

-

Quantification: Analyze the concentration of Natamycin in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

-

Calculation: The determined concentration represents the solubility of Natamycin in that solvent at the specified temperature.

Determination of Melting Point (Capillary Method - adapted from USP <741>)

This protocol describes the determination of the melting range of Natamycin.

-

Sample Preparation: Ensure the Natamycin sample is a fine, dry powder. Load the sample into a capillary tube to a height of 2-3 mm and pack it down firmly.[4][15]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, heat to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7][15]

-

Observation: Observe the sample through the magnifying lens. The temperature at which the first liquid droplet appears is the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[7]

-

Recording: Record the temperature range from the initial to the final melting point.

Stability Testing (Accelerated Stability Study - based on ICH Q1A Guidelines)

This protocol provides a framework for assessing the stability of Natamycin under accelerated conditions.

-

Sample Preparation: Prepare samples of Natamycin in the desired formulation and packaging.

-

Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[16][17]

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for key stability-indicating parameters, which may include:

-

Appearance (color, clarity)

-

Assay (potency) of Natamycin

-

Presence of degradation products (using a stability-indicating HPLC method)

-

pH (for solutions/suspensions)

-

Microbial limits

-

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to predict the shelf-life of the product under normal storage conditions.[18]

Mechanism of Action: Interaction with Ergosterol

Natamycin exerts its antifungal effect by specifically binding to ergosterol, a primary sterol component of fungal cell membranes.[1][19] Unlike some other polyene antifungals, Natamycin does not form pores in the membrane that lead to ion leakage.[19] Instead, its binding to ergosterol is thought to inhibit membrane fusion and fission processes, including vacuolar fusion, thereby disrupting essential cellular functions and inhibiting fungal growth.[15] This specific interaction with ergosterol, which is absent in mammalian cells (which contain cholesterol), accounts for the selective toxicity of Natamycin towards fungi.

Visualizations

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Simplified Mechanism of Action of Natamycin.

References

- 1. westlab.com [westlab.com]

- 2. adpi.org [adpi.org]

- 3. adpi.org [adpi.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. fao.org [fao.org]

- 6. Natamycin | C33H47O13N | CID 5284447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Natamycin - Wikipedia [en.wikipedia.org]

- 9. [The spectrophotometric determination of natamycin in cheese] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. testinglab.com [testinglab.com]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Stability Testing for Drug Substances and Drug Products (ICH Q1A) : ComplianceWebinars [compliancewebinars.com]

- 19. research-portal.uu.nl [research-portal.uu.nl]

E235 (Natamycin) toxicity and safety studies

An In-Depth Technical Guide on the Toxicity and Safety of E235 (Natamycin)

Introduction

Natamycin, also known as pimaricin and designated as this compound in the food industry, is a naturally occurring antifungal agent produced by the bacterium Streptomyces natalensis.[1][2] It belongs to the polyene macrolide group of antibiotics.[3][4] Due to its efficacy against a wide spectrum of yeasts and molds, it is utilized as a food preservative, primarily for the surface treatment of cheeses and other products like meats and baked goods.[2][5][6] Additionally, natamycin has therapeutic applications in treating fungal infections of the eye, such as keratitis.[3][7][8] This guide provides a comprehensive technical overview of the toxicity and safety profile of natamycin, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.

Mechanism of Action

Natamycin exerts its antifungal effect by specifically targeting ergosterol, the primary sterol component of fungal cell membranes.[2][7][9] Bacteria are not susceptible because their membranes lack sterols.[3] The mechanism is distinct from other polyene antifungals that create pores in the cell membrane.[7][9]

-

Binding to Ergosterol: Natamycin has a high affinity for ergosterol and binds to it irreversibly, forming a polyene-sterol complex within the fungal cell membrane.[2][10]

-

Inhibition of Cellular Processes: This complex formation does not lead to significant membrane permeabilization. Instead, it inhibits essential cellular functions by:

-

Fungal Growth Inhibition: By disrupting nutrient transport and essential membrane dynamics, natamycin effectively inhibits fungal growth, acting as a fungicidal agent.[8]

Toxicological Data Summary

Toxicological evaluations have established a high safety margin for natamycin. The Acceptable Daily Intake (ADI) for humans is set at 0-0.3 mg/kg of body weight.[1][2][5][6] This value was established by applying a safety factor of 10 to the no-observed-adverse-effect-level (NOAEL) derived from human clinical studies, which was estimated to be 3 mg/kg bw/day.[3]

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | >2000 - 4670 mg/kg | [4][7][11][12] |

| Rat | Dermal | >5050 mg/kg | [12] |

| Rat | Inhalation | LC50 > 2.39 mg/L | [12] |

| Rat | Intraperitoneal | 85 mg/kg | [11] |

| Rat | Subcutaneous | 190 mg/kg | [11] |

Table 2: Chronic and Sub-chronic Toxicity (No-Observed-Adverse-Effect Level - NOAEL)

| Species | Study Duration | Key Findings | NOAEL | Reference(s) |

| Rat | 2 Years | No effects on survival, growth, or tumor incidence up to 500 mg/kg/day. Reduced growth at 1000 mg/kg diet. | 22.4 mg/kg bw/day | [2][7] |

| Rat | 13 Weeks | Reduced body weight and clinical chemistry changes at 2000 ppm. | 42 mg/kg bw/day | [12] |

| Dog | 3 Months | Transient diarrhea and slight body weight reduction observed. | 45 mg/kg bw/day | [2] |

| Rat | 3-Generation (Reproductive) | Lower parental body weight at 50 mg/kg. Lower pup weights at 15 mg/kg. | Parental: 15 mg/kg bw/dayOffspring: 5 mg/kg bw/day | [12] |

| Rabbit | Developmental | Increased incidence of extra sternebrae and decreased pup body weight at 15 mg/kg. | Maternal: 50 mg/kg bw/dayEmbryo/fetal: 5 mg/kg bw/day | [12] |

Table 3: Human Clinical Data

| Dosage | Duration | Observed Effects | Reference(s) |

| 300-400 mg/day | Not specified | Nausea, vomiting, diarrhea | [6] |

| 500 mg/kg/day | Multiple days | Nausea, vomiting, diarrhea | [7] |

| 600-1000 mg/day | 13-180 days | Nausea, vomiting, diarrhea | [6] |

| 200 mg/person/day | Not specified | No toxicological effects | [3] |

Genotoxicity and Carcinogenicity

Natamycin has been evaluated for its potential to cause genetic mutations or cancer.

-

Genotoxicity: A chromosomal aberration assay in mice using intraperitoneal administration of up to 800 mg/kg showed that natamycin is not clastogenic (does not cause damage to chromosomes).[2]

-

Carcinogenicity: A two-year chronic toxicity study in rats, with doses up to 500 mg/kg/day, revealed no detectable differences in the incidence of tumors compared to control groups, indicating a lack of carcinogenic potential under the tested conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of typical protocols used in the safety assessment of natamycin.

Protocol: 13-Week Dietary Toxicity Study in Rats

-

Objective: To determine the sub-chronic oral toxicity of natamycin.

-

Test System: Male and female Sprague-Dawley rats.

-

Methodology:

-

Acclimation: Animals are acclimated for at least one week before the study begins.

-

Group Allocation: Rats are randomly assigned to four groups: a control group (0 ppm) and three treatment groups receiving natamycin mixed into their diet at concentrations of 125, 500, and 2000 ppm.[12]

-

Administration: The test substance is administered continuously via the diet for 13 weeks.

-

In-life Monitoring: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis (e.g., alanine aminotransferase, urea, cholesterol).[12]

-

Necropsy and Histopathology: At the end of the 13-week period, all animals are euthanized. A full necropsy is performed, organs are weighed, and tissues are collected and preserved for microscopic histopathological examination.

-

-

Endpoint Analysis: The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed. For natamycin, this was 500 ppm (42 mg/kg bw/day), based on effects on body weight and blood chemistry at the highest dose.[12]

Protocol: Developmental Toxicity Study in Rabbits

-

Objective: To assess the potential for adverse effects on pregnant females and the developing fetus.

-

Test System: Pregnant New Zealand White rabbits.

-

Methodology:

-

Group Allocation: Mated female rabbits are assigned to control and treatment groups.

-

Administration: Natamycin is administered as an aqueous suspension via gavage at doses of 0, 5, 15, or 50 mg/kg bw/day during the critical period of organogenesis (gestation days 6-18).[12]

-

Maternal Monitoring: Females are observed for clinical signs of toxicity, and body weight is recorded throughout the gestation period.

-

Fetal Examination: On day 29 of gestation, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[12]

-

-

Endpoint Analysis: Separate NOAELs are established for maternal toxicity and for embryo/fetal toxicity. For natamycin, the maternal NOAEL was the highest dose tested (50 mg/kg/day), while the embryo/fetal NOAEL was 5 mg/kg/day.[12]

Conclusion

Extensive toxicological testing has demonstrated that natamycin (this compound) has a low order of acute toxicity and is not genotoxic or carcinogenic.[2][7][12] The established ADI of 0-0.3 mg/kg body weight provides a substantial margin of safety for consumers.[2] While high doses in human studies have been associated with gastrointestinal effects like nausea and diarrhea, these levels are orders of magnitude higher than what would be consumed from its use as a food preservative.[6][7] The data from comprehensive animal studies, including chronic, reproductive, and developmental toxicity assessments, support the continued safe use of natamycin in its approved applications.

References

- 1. Is Natamycin Safe for Consumption? Let’s explore its impact on our health! | by Solcire Roman | Medium [medium.com]

- 2. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. Natamycin CAS#: 7681-93-8 [m.chemicalbook.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. ams.usda.gov [ams.usda.gov]

- 7. Natamycin - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Natamycin? [synapse.patsnap.com]

- 10. Natamycin: Production, Mechanism of action and Application_Chemicalbook [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fao.org [fao.org]

A Comprehensive Technical Guide to the Solubility of Natamycin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Natamycin, a widely used antifungal agent. Understanding the solubility of Natamycin in various solvents and under different environmental conditions is critical for its effective application in research, formulation development, and clinical use. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of its mechanism of action.

Quantitative Solubility of Natamycin

Natamycin exhibits low solubility in water and many common organic solvents. Its solubility is significantly influenced by the solvent system, pH, and temperature. The following tables summarize the available quantitative and qualitative solubility data for Natamycin.

Table 1: Solubility of Natamycin in Various Solvents

| Solvent | Solubility | Remarks |

| Water | ~30-100 mg/L (at room temperature)[1] | Practically insoluble.[2] Solubility is pH-dependent. |

| Methanol | Soluble[3] | Often used in combination with water for extraction and analysis.[4] |

| Ethanol | 40 ppm[5] | Slightly soluble. |

| Ethanol/Water (4:1) | 220 ppm[6] | Increased solubility in aqueous alcohol solutions.[2] |

| Acetone | 10 ppm[5] | - |

| Acetone/Water (4:1) | 110 ppm[6] | - |

| Dimethyl Sulfoxide (DMSO) | 15.38 mg/mL (with ultrasonic and pH adjustment to 3)[7] | Soluble.[3] |

| Glacial Acetic Acid | 25%[5] | Soluble.[3] |

Table 2: Factors Influencing Natamycin Solubility

| Factor | Effect on Solubility | Details |

| pH | Increases at low and high pH | Very soluble at pH ≤ 2 or pH ≥ 10, but rapid degradation occurs.[5] Highest activity is observed between pH 5-7.[1] |

| Temperature | Increases with temperature | Temperature directly increases solubility in isopropanol and methanol.[4] |

| Additives | Can be enhanced | Encapsulation in methyl-β-cyclodextrin can enhance aqueous solubility and stability.[4] |

Experimental Protocols for Solubility Determination

Accurate determination of Natamycin solubility is crucial for research and development. The following are detailed methodologies for key experiments.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Natamycin.

Caption: General experimental workflow for determining Natamycin solubility.

Protocol for Determining Solubility using the Shake-Flask Method

This is a standard method for determining equilibrium solubility.

-

Preparation of Solvent System: Prepare the desired solvent or buffer system.

-

Addition of Excess Natamycin: Add an excess amount of Natamycin powder to a known volume of the solvent system in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used for this purpose.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Natamycin using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100mL).

Analytical Methods for Quantification of Natamycin

HPLC is a precise and specific method for quantifying Natamycin.

-

Column: A reverse-phase C18 column is typically used (e.g., Agilent Eclipse XBD C18, 250 × 4.6 mm, 5µm).[8]

-

Mobile Phase: A common mobile phase is a mixture of a buffer and an organic solvent. For example, a mixture of phosphate buffer (pH 5.5) and acetonitrile (70:30 v/v).[8] Another reported mobile phase is acetonitrile and 30 mM perchloric acid (35:65 v/v).[9][10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: UV detection at 304 nm or 305 nm is commonly used.[9][11]

-

Standard Curve: Prepare a series of standard solutions of known Natamycin concentrations to generate a calibration curve.

-

Sample Analysis: Inject the filtered and diluted sample from the solubility experiment and determine the concentration from the calibration curve.

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.

-

Wavelengths of Maximum Absorbance (λmax): Natamycin exhibits characteristic absorbance maxima at approximately 290, 303, and 318 nm.[3]

-

Solvent: A mixture of methanol and water (e.g., 3:1 v/v) is a suitable solvent for preparing standards and diluting samples.

-

Standard Curve: Prepare a series of standard solutions of Natamycin in the chosen solvent and measure their absorbance at one of the λmax (e.g., 303 nm) to construct a calibration curve.

-

Sample Analysis: Dilute the clear supernatant from the solubility experiment with the same solvent and measure its absorbance. Calculate the concentration using the calibration curve.

Mechanism of Action: A Signaling Pathway Perspective

Natamycin exerts its antifungal effect by specifically targeting ergosterol, a key component of fungal cell membranes. The following diagram illustrates this interaction.

References

- 1. Rapid ultraviolet spectrophotometric and liquid chromatographic methods for the determination of natamycin in lactoserum matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. WO2004105491A1 - Stable aqueous solution of natamycin fungicide - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. HPLC Determination of Natamycin in Food [mat-test.com]

The Discovery and Development of Natamycin: A Technical Guide

Abstract

Natamycin, a polyene macrolide antibiotic, has carved a significant niche in both the pharmaceutical and food industries as a potent antifungal agent. Discovered in the mid-20th century, its unique mechanism of action, broad spectrum of activity, and favorable safety profile have sustained its relevance for decades. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of Natamycin, tailored for researchers, scientists, and drug development professionals. It delineates the key experimental methodologies that were pivotal in its characterization, presents its antifungal efficacy through comprehensive quantitative data, and illustrates its mechanism of action and historical development through detailed diagrams.

Discovery and History

Natamycin was first isolated in 1955 from the fermentation broth of a soil bacterium, Streptomyces natalensis.[1][2] The soil sample was collected near Pietermaritzburg in the Natal province of South Africa, which inspired its original name, "pimaricin".[3] The discovery was made by scientists at Gist-brocades research laboratories.[1] Later, the World Health Organization (WHO) mandated that antibiotics produced by Streptomyces should end in "-mycin," leading to the name being changed to Natamycin, referencing the species natalensis.[2]

Initially, another antibiotic named "tennecetin," isolated from Streptomyces chattanoogensis in Tennessee, was later found to be identical to Natamycin.[1] In 1978, Natamycin was approved for medical use in the United States.[2] It is also on the World Health Organization's List of Essential Medicines.[2]

Production and Isolation

Natamycin is a secondary metabolite produced by several Streptomyces species, including S. natalensis, S. chattanoogensis, and S. gilvosporeus, through submerged aerobic fermentation.[4] The fermentation medium typically consists of glucose-based media.[5]

Fermentation Parameters

The production of Natamycin can be optimized by controlling various fermentation parameters. Key factors influencing the yield include the composition of the fermentation medium and the culture conditions.

| Parameter | Optimized Condition |

| Carbon Source | Glucose (40 g/L), Corn Starch (70 g/L) |

| Nitrogen Source | Soya Peptone (20 g/L), Yeast Extract (5 g/L) |

| Initial pH | 7.0 |

| Temperature | 28°C |

| Inoculum Volume | 6% |

| Cultivation Time | 48 hours for seed culture |

Table 1: Optimized Fermentation Conditions for Natamycin Production by Streptomyces natalensis. Data compiled from multiple sources.[6][7]

Historical Isolation and Purification Protocol

The original methods for isolating and purifying Natamycin from the fermentation broth laid the groundwork for modern production techniques. The insolubility of Natamycin in water under neutral conditions is a key property exploited in its extraction.

-

pH Adjustment and Filtration : Adjust the pH of the fermentation broth to 5.0-6.5 and filter to separate the mycelia and solid Natamycin from the liquid medium.

-

Washing : Wash the collected solid with water and centrifuge to recover the solid material.

-

Alkaline Extraction : Add a sodium carbonate solution to the solid to dissolve the Natamycin by increasing the pH to above 9, creating a soluble extract.

-

Clarification : Separate the extract from the solid residue by centrifugation and collect the supernatant.

-

Acid Precipitation : Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the Natamycin.

-

Crystallization and Drying : Allow the Natamycin to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.

Mechanism of Action

Natamycin exerts its antifungal effect through a specific and unique mechanism that distinguishes it from other polyene antifungals like amphotericin B.

Specific Binding to Ergosterol

The primary target of Natamycin in the fungal cell is ergosterol, the main sterol component of fungal cell membranes.[8][9] Natamycin has a high affinity for ergosterol and binds to it, forming a Natamycin-ergosterol complex.[8] This interaction is highly specific to ergosterol, which is why Natamycin has minimal effect on bacteria (which lack sterols) and human cells (which contain cholesterol).[8] The double bonds in the B-ring of ergosterol are crucial for this interaction.[9]

Inhibition of Nutrient Transport

Unlike other polyenes that create pores in the cell membrane leading to leakage of cellular contents, Natamycin's binding to ergosterol does not cause significant membrane permeabilization.[9][10] Instead, the formation of the Natamycin-ergosterol complex inhibits the function of membrane-embedded proteins, specifically those involved in the transport of amino acids and glucose.[2] This leads to a cessation of nutrient uptake, effectively starving the fungal cell and inhibiting its growth.

Antifungal Spectrum and Efficacy

Natamycin exhibits a broad spectrum of activity against a wide range of yeasts and molds.

Quantitative Antifungal Susceptibility

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Fungal Genus | Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Aspergillus | A. flavus | - | 32 | 64 |

| A. fumigatus | 5.08 (average) | - | 4 | |

| A. parasiticus | 40.1 (average) | - | - | |